molecular formula C13H14ClN3O B6631026 N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine

Cat. No.: B6631026
M. Wt: 263.72 g/mol
InChI Key: LPYSBIWSNLMYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS).

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.

    Coupling of Benzofuran and Pyrazole Rings: The final step involves coupling the benzofuran and pyrazole rings through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like K2CO3 in DMF.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. It may also interact with signaling pathways such as the STAT-3 and NF-kB pathways, which are crucial for cell growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 5-chloro-2,3-dihydro-1-benzofuran-2-yl derivatives.

    Pyrazole Derivatives: Compounds like 1-methylpyrazol-3-amine derivatives.

Uniqueness

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine is unique due to its dual ring structure, which combines the properties of both benzofuran and pyrazole rings. This structural combination enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-17-4-2-12(16-17)15-8-10-7-11(14)6-9-3-5-18-13(9)10/h2,4,6-7H,3,5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYSBIWSNLMYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC3=C2OCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.